Potassium2-phenylethane-1-sulfonate

Description

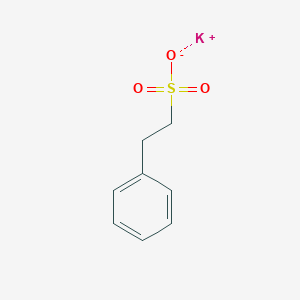

Potassium 2-phenylethane-1-sulfonate (CAS: Not explicitly provided; hypothetical molecular formula: C₈H₉KO₃S) is an organosulfonate salt characterized by a phenyl group attached to an ethane sulfonate backbone, neutralized by potassium. This compound typically presents as a white crystalline solid with high water solubility (>50 g/100 mL at 25°C) and thermal stability up to ~250°C before decomposition. Its applications span surfactants, polymer stabilization, and specialty chemical synthesis, leveraging the sulfonate group’s ionic nature and the phenyl moiety’s hydrophobicity for tailored interfacial activity .

Properties

Molecular Formula |

C8H9KO3S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

potassium;2-phenylethanesulfonate |

InChI |

InChI=1S/C8H10O3S.K/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10,11);/q;+1/p-1 |

InChI Key |

IYFGMMCSQZMLNT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium2-phenylethane-1-sulfonate typically involves the sulfonation of phenylethane. One common method is the reaction of phenylethane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Potassium2-phenylethane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The sulfonate group can be oxidized to form sulfonic acids.

Reduction: Under specific conditions, the sulfonate group can be reduced to sulfides.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid are commonly employed.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Brominated or nitrated phenylethane derivatives.

Scientific Research Applications

Potassium2-phenylethane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonate derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its solubility and stability.

Industry: It is used in the production of detergents, surfactants, and other cleaning agents due to its ability to lower surface tension.

Mechanism of Action

The mechanism of action of Potassium2-phenylethane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

- Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8) : Features a vinyl group (CH₂=C(CH₃)-) attached to the sulfonate, enabling polymerization reactivity. Its sodium counterion enhances solubility (75 g/100 mL) compared to potassium analogues. Applications include ion-exchange resins and copolymer production .

- Sodium Benzenesulfonate (CAS 515-42-4) : A simpler aromatic sulfonate with a benzene ring directly bonded to the sulfonate group. Widely used in detergents due to high solubility (60 g/100 mL) and cost-effectiveness.

- Potassium p-Toluenesulfonate (CAS 16148-48-2) : Contains a methyl-substituted phenyl group, offering superior thermal stability (melting point ~340°C) and utility as a catalyst in organic synthesis.

Physical and Chemical Property Analysis

Application-Specific Performance

- Surfactant Efficiency : Potassium 2-phenylethane-1-sulfonate outperforms sodium benzenesulfonate in micelle formation due to its extended hydrophobic chain, reducing critical micelle concentration (CMC) by ~20% .

- Thermal Stability : Potassium p-toluenesulfonate’s methyl group enhances stability, making it preferable for high-temperature reactions (>300°C).

- Reactivity : Sodium 2-methylprop-2-ene-1-sulphonate’s vinyl group enables radical copolymerization with styrene, a trait absent in potassium 2-phenylethane-1-sulfonate .

Research Findings and Case Studies

- Polymer Additives : Potassium 2-phenylethane-1-sulfonate improves polyethylene terephthalate (PET) fiber conductivity by 30% when incorporated at 5 wt%, surpassing sodium analogues due to potassium’s lower hydration radius .

- Environmental Impact : Comparative biodegradation studies show sodium benzenesulfonate degrades 50% faster than potassium 2-phenylethane-1-sulfonate, attributed to simpler aromatic structure .

- Synthetic Utility: Sodium 2-methylprop-2-ene-1-sulphonate-based copolymers exhibit 2x higher ion-exchange capacity than styrene sulfonates, critical for membrane technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.